molecular formula C6H10Br2N2 B2622944 2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide CAS No. 2138353-64-5

2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide

Cat. No.: B2622944
CAS No.: 2138353-64-5
M. Wt: 269.968
InChI Key: GNUIOYXHOKBQQW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group attached to the imidazole ring, along with an ethyl group and a hydrobromide salt form. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide typically involves the bromination of 1-ethyl-1H-imidazole. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazole derivatives, while oxidation and reduction reactions produce different imidazole oxidation states or reduced forms.

Scientific Research Applications

2-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride
  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

Uniqueness

2-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electrophilicity and steric effects, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

2-(bromomethyl)-1-ethylimidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUIOYXHOKBQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138353-64-5
Record name 2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide
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